![molecular formula C21H23ClN2O3S B2638019 (S)-tert-butyl 2-(5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl)acetate CAS No. 1268524-67-9](/img/structure/B2638019.png)
(S)-tert-butyl 2-(5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl)acetate
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Overview
Description
The compound “(S)-tert-butyl 2-(5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl)acetate” is a derivative of the benzodiazepine class of drugs . Benzodiazepines are a class of psychoactive drugs with varying effects such as sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant .
Synthesis Analysis
The synthesis of benzodiazepines has been described in various studies. One method involves the continuous flow synthesis of six benzodiazepines from aminobenzophenones . Another method describes the synthesis of midazolam and its analogues using isocyanide reagents . These methods could potentially be adapted for the synthesis of the compound .Molecular Structure Analysis
The molecular structure of benzodiazepines typically includes a benzene ring fused to a seven-membered diazepine ring . The specific structure of the compound would include additional functional groups and substitutions at various positions on the benzodiazepine core structure.Chemical Reactions Analysis
Benzodiazepines undergo various chemical reactions during their synthesis. For example, one synthesis method involves a S_NAr reaction to produce a nitrodiarylamine intermediate, which upon reduction of the nitro group subsequently undergoes a cyclocondensation .Scientific Research Applications
Antiviral Activity
The compound has been used in the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which have shown certain anti-tobacco mosaic virus activity .
Organic Synthesis
The compound is a valuable building block in organic synthesis. Protodeboronation of alkyl boronic esters, which is not well developed, can be achieved using this compound .
Antileishmanial and Antimalarial Evaluation
The compound has been evaluated for its antileishmanial and antimalarial activities. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .
Flow Chemistry
The compound can be used in flow chemistry for the synthesis of benzodiazepines .
5. Synthesis of Biologically Active Natural Products The compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents. The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Construction of 6-Alkyl Phenanthridines
The compound has been used in the construction of 6-alkyl phenanthridines by tert-butyl peroxybenzoate (TBPB)-mediated 2-isocyanobiaryl insertion with 1,4-dioxane .
Mechanism of Action
Target of Action
Compounds like “(S)-tert-butyl 2-(5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl)acetate” often target specific proteins or enzymes in the body. These targets are usually key components in biochemical pathways and have a significant role in the functioning of cells .
Mode of Action
The compound might bind to its target, altering its structure or function. This can inhibit or enhance the target’s activity, leading to changes in the biochemical pathways it is involved in .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. Changes in these pathways can lead to various downstream effects, such as altered cell signaling, changes in gene expression, or modifications to cell metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as how well the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted would all impact its effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell growth and proliferation to alterations in cell death processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-[(3S)-5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-1,3-dihydrothieno[2,3-e][1,4]diazepin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3S/c1-11-12(2)28-20-17(11)18(13-6-8-14(22)9-7-13)23-15(19(26)24-20)10-16(25)27-21(3,4)5/h6-9,15H,10H2,1-5H3,(H,24,26)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKLUYDBOVKXJD-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C(=O)N2)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C(=O)N2)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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